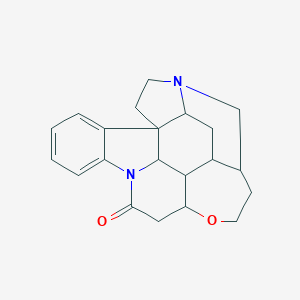
21,22-Dihydrostrychnidin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,22-Dihydrostrychnidin-10-one is a naturally occurring alkaloid that is found in the seeds of Strychnos ignatii. It is a member of the strychnine family of alkaloids and is structurally similar to strychnine. This compound has been the subject of extensive research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 21,22-Dihydrostrychnidin-10-one is not fully understood. However, it is believed to work by binding to and inhibiting the activity of certain receptors in the nervous system. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to reduce the activity of certain enzymes that are involved in the production of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 21,22-Dihydrostrychnidin-10-one in lab experiments is its potential therapeutic properties. It has been shown to have a positive effect on the nervous system and may be useful in the treatment of neurodegenerative diseases. However, one of the main limitations of using the alkaloid in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 21,22-Dihydrostrychnidin-10-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the alkaloid's potential therapeutic properties in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 21,22-Dihydrostrychnidin-10-one is a complex process that involves several steps. The most common method of synthesis involves the extraction of the alkaloid from the seeds of Strychnos ignatii. The extracted alkaloid is then purified through a series of chemical reactions to obtain the final product.
Scientific Research Applications
21,22-Dihydrostrychnidin-10-one has been the subject of extensive scientific research due to its potential therapeutic properties. Several studies have shown that the alkaloid has anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have a positive effect on the nervous system and may be useful in the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,4,4a,5,5a,7,8,13a,15,15a,15b,16-dodecahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one |
InChI |
InChI=1S/C21H24N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-4,12-13,16-17,19-20H,5-11H2 |
InChI Key |
LUMNFZCZEDAQNJ-UHFFFAOYSA-N |
SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
Canonical SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)
![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)